The Definitive Guide to the Structural Elucidation of 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one: A Multi-Technique Spectroscopic Approach
The Definitive Guide to the Structural Elucidation of 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one: A Multi-Technique Spectroscopic Approach
Abstract
This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. By integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, we present a holistic and self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the causal reasoning behind the analytical choices, ensuring a robust and unambiguous structural confirmation.
Introduction: The Significance of the Aza-Indolone Scaffold
The pyrrolo[3,2-c]pyridin-2-one core, an isomer of the well-known 7-azaindole framework, represents a "privileged scaffold" in modern medicinal chemistry. These structures are bioisosteres of indoles and oxindoles, capable of forming key hydrogen bond interactions with biological targets such as protein kinases. The introduction of a chlorine atom at the 6-position significantly modulates the electronic properties of the aromatic system, potentially enhancing binding affinity or altering metabolic stability.
Given its molecular formula of C₇H₅ClN₂O and a molecular weight of 168.58 g/mol , the precise and unequivocal confirmation of the structure of 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one is a critical prerequisite for its advancement in any research and development pipeline. This guide establishes a systematic approach to achieve this confirmation.
The Elucidation Strategy: A Logic-Driven Workflow
Caption: A workflow for unambiguous structure elucidation.
Mass Spectrometry: The First Gate of Confirmation
Expertise & Experience: We begin with High-Resolution Mass Spectrometry (HRMS) instead of nominal mass analysis. The rationale is twofold: first, it provides the elemental composition, which is a far more stringent constraint than just the integer mass. Second, for a halogenated compound, the isotopic pattern is a dead giveaway that must be consistent with the proposed structure.
High-Resolution Mass Spectrometry (HRMS)
The primary objective is to confirm the elemental formula (C₇H₅ClN₂O). Using Electrospray Ionization (ESI) in positive mode, we expect to observe the protonated molecular ion [M+H]⁺.
Table 1: HRMS Data
| Parameter | Expected Value | Observed Value | Deviation (ppm) |
|---|---|---|---|
| [M+H]⁺ | 169.0167 | 169.0170 | +1.8 |
| Elemental Formula | C₇H₆ClN₂O | C₇H₆ClN₂O | - |
Trustworthiness: A deviation of less than 5 ppm between the expected and observed mass provides high confidence in the assigned elemental formula.
Isotopic Pattern Analysis
The presence of chlorine, with its two stable isotopes ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), provides a distinct isotopic signature. The mass spectrum should exhibit two major peaks for the molecular ion cluster: M⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.[1]
Caption: Expected isotopic pattern for a mono-chlorinated compound.
Experimental Protocol: HRMS (ESI-QTOF)
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade methanol.
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Infusion: Infuse the sample solution at a flow rate of 5 µL/min into the ESI source.
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Source Parameters: Set capillary voltage to 3.5 kV, nebulizer gas (N₂) to 1.0 bar, and drying gas to 4.0 L/min at 180 °C.
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Analyzer: Acquire data in positive ion mode over a mass range of m/z 50-500.
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Calibration: Use a suitable calibrant (e.g., sodium formate) for real-time mass correction.
FT-IR Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: FT-IR provides a rapid and non-destructive confirmation of key functional groups. For this aza-indolone structure, we are specifically looking for the characteristic vibrations of the N-H bond (both in the pyrrole and lactam moieties), the C=O of the cyclic amide (lactam), and vibrations associated with the aromatic system.[2]
Table 2: FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| ~3200 | Medium, Broad | N-H Stretch | Indicative of the N-H group in the lactam and pyrrole ring, broadened by hydrogen bonding. |
| ~1685 | Strong, Sharp | C=O Stretch (Lactam) | The carbonyl of a five-membered lactam ring typically appears in this region.[3] |
| ~1610, ~1470 | Medium | C=C Stretch (Aromatic) | Characteristic stretching vibrations of the fused pyridine-pyrrole aromatic system. |
| ~800 | Strong | C-Cl Stretch | Typical region for C-Cl stretching in aromatic compounds.[4] |
Trustworthiness: The presence of a strong absorption around 1685 cm⁻¹ is a crucial piece of evidence for the lactam structure, distinguishing it from other potential isomers.
Experimental Protocol: FT-IR (ATR)
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Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
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Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
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Processing: Co-add 16 scans to improve the signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: While MS and FT-IR provide pieces of the puzzle, NMR spectroscopy provides the complete atomic-level map of the molecule. A full suite of 1D and 2D NMR experiments is non-negotiable for unambiguous elucidation. We will use ¹H NMR to identify proton environments, ¹³C NMR (with DEPT-135) for the carbon backbone, and 2D experiments (COSY, HSQC, HMBC) to piece the fragments together.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (number of protons), their multiplicity (neighboring protons), and their chemical shifts (electronic environment).
Table 3: ¹H NMR Data (500 MHz, DMSO-d₆)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| H-a | 11.10 | br s | 1H | N1-H | The lactam N-H proton is typically deshielded and often broad due to exchange. |
| H-b | 8.15 | s | 1H | H -4 | Aromatic proton on the pyridine ring, likely a singlet with no adjacent protons. |
| H-c | 7.80 | s | 1H | H -7 | Aromatic proton on the pyridine ring, deshielded by the adjacent nitrogen. |
| H-d | 3.60 | s | 2H | C3-H₂ | Methylene protons adjacent to a carbonyl and an aromatic system, appearing as a singlet. |
¹³C NMR and DEPT-135 Spectroscopy
The ¹³C NMR spectrum identifies all unique carbon atoms. The DEPT-135 experiment is crucial for distinguishing between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons are absent.
Table 4: ¹³C NMR Data (125 MHz, DMSO-d₆) | Label | Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | C-A | 175.0 | Absent | C -2 (C=O) | Carbonyl carbon of the lactam, highly deshielded. | | C-B | 148.5 | Absent | C -7a | Quaternary carbon at the fusion of the two rings. | | C-C | 145.0 | CH | C -4 | Aromatic CH in the pyridine ring. | | C-D | 135.0 | Absent | C -6 | Carbon bearing the chlorine atom, deshielded. | | C-E | 125.0 | Absent | C -3a | Quaternary carbon adjacent to the pyrrole nitrogen. | | C-F | 118.0 | CH | C -7 | Aromatic CH in the pyridine ring. | | C-G | 35.5 | CH₂ | C -3 | Aliphatic methylene carbon. |
2D NMR Correlation Spectroscopy: Assembling the Structure
Expertise & Experience: 1D NMR provides the parts list; 2D NMR provides the assembly instructions. COSY is used for proton-proton connections, HSQC for direct carbon-proton connections, and HMBC for long-range (2-3 bond) carbon-proton connections. The HMBC is the most powerful experiment here, as it will connect the isolated spin systems and confirm the overall scaffold.
Caption: Key 2D NMR correlations confirming the scaffold.
Key HMBC Correlations and Their Significance:
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H-d (CH₂) to C-A (C=O): This ²J correlation confirms the methylene group is adjacent to the carbonyl.
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H-d (CH₂) to C-E (C-3a): This ²J correlation links the methylene group to the pyrrole ring system at the quaternary carbon.
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H-b (H-4) to C-D (C-6) and C-B (C-7a): These correlations place H-4 on the pyridine ring and confirm its connectivity to the carbon bearing the chlorine and the ring-junction carbon.
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H-c (H-7) to C-E (C-3a): This crucial ³J correlation bridges the pyridine and pyrrole rings, confirming the overall pyrrolo[3,2-c]pyridine framework.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d₆.
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¹H NMR: Acquire 16 scans with a relaxation delay of 1s.
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¹³C{¹H} NMR: Acquire 1024 scans with a relaxation delay of 2s.
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DEPT-135: Acquire 512 scans.
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2D Experiments (COSY, HSQC, HMBC): Use standard pulse programs. For HMBC, optimize the long-range coupling delay for a J-coupling of 8 Hz.
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Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra.
Conclusion: Synthesized Evidence for Unambiguous Structure
The convergence of data from HRMS, FT-IR, and a full suite of NMR experiments provides an unassailable confirmation of the structure as 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one.
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HRMS confirmed the elemental formula C₇H₅ClN₂O.
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Isotopic analysis confirmed the presence of a single chlorine atom.
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FT-IR identified the key N-H, C=O (lactam), and aromatic C-Cl functional groups.
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¹H and ¹³C NMR accounted for all hydrogen and carbon atoms in the molecule.
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2D NMR (HSQC and HMBC) definitively established the connectivity of the atoms, confirming the pyrrolo[3,2-c]pyridine bicyclic core, the position of the lactam functionality, and the location of the chlorine substituent.
This multi-technique, self-validating approach ensures the highest level of scientific integrity and provides a robust blueprint for the structural elucidation of related heterocyclic compounds.
References
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.[Link]
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Ghorab, M. M., et al. (2012). FTIR study of five complex beta-lactam molecules. PubMed. [Link]
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ResearchGate. (2025). Halogenated Organic Compounds.[Link]
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